molecular formula C16H17NO3S B2478531 4-Methoxy-2-tosylisoindoline CAS No. 1025424-03-6

4-Methoxy-2-tosylisoindoline

Cat. No.: B2478531
CAS No.: 1025424-03-6
M. Wt: 303.38
InChI Key: WUZKAVFZTPKEOZ-UHFFFAOYSA-N
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Description

4-Methoxy-2-tosylisoindoline is a chemical compound that belongs to the class of isoindoline derivatives Isoindolines are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring The presence of a methoxy group at the fourth position and a tosyl group at the second position makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-tosylisoindoline typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyaniline and tosyl chloride.

    Formation of Intermediate: The 4-methoxyaniline undergoes a reaction with tosyl chloride in the presence of a base, such as pyridine, to form the tosylated intermediate.

    Cyclization: The tosylated intermediate is then subjected to cyclization under acidic or basic conditions to form the isoindoline ring structure.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of catalysts to enhance the reaction rate and selectivity.

    Solvents: Selection of suitable solvents to dissolve reactants and intermediates.

    Temperature Control: Precise temperature control to avoid side reactions and degradation of the product.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-tosylisoindoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

    Substitution: The methoxy and tosyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, and electrophiles.

Major Products:

    Oxidation Products: N-oxides and other oxidized derivatives.

    Reduction Products: Amines and other reduced forms.

    Substitution Products: Compounds with different functional groups replacing the methoxy or tosyl groups.

Scientific Research Applications

4-Methoxy-2-tosylisoindoline has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Comparison with Similar Compounds

    4-Methoxy-2-iodoisoindoline: Similar structure but with an iodine atom instead of a tosyl group.

    4-Methoxy-2-methylisoindoline: Similar structure but with a methyl group instead of a tosyl group.

    4-Methoxy-2-chloroisoindoline: Similar structure but with a chlorine atom instead of a tosyl group.

Uniqueness: 4-Methoxy-2-tosylisoindoline is unique due to the presence of both methoxy and tosyl groups, which impart distinct chemical properties. The tosyl group is a good leaving group, making the compound highly reactive in substitution reactions. The methoxy group can participate in various chemical transformations, adding to the versatility of the compound.

Properties

IUPAC Name

4-methoxy-2-(4-methylphenyl)sulfonyl-1,3-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-12-6-8-14(9-7-12)21(18,19)17-10-13-4-3-5-16(20-2)15(13)11-17/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZKAVFZTPKEOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C2)C(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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